Sodium isethionate
Overview
Description
Mechanism of Action
Target of Action
Sodium isethionate, also known as sodium 2-hydroxyethyl sulfonate, is primarily used as a hydrophilic head group in washing-active surfactants, known as isethionates . These surfactants are known for their strong polarity and resistance to multivalent ions . The primary targets of this compound are the oil and dirt particles on the skin and hair, which it helps to remove due to its surfactant properties .
Mode of Action
This compound works by reducing the surface tension between water and oil or dirt particles, allowing them to mix and be rinsed away . This is a common property of surfactants. Unlike traditional surfactants, which can strip the skin of its natural oils, this compound helps to retain moisture, ensuring a gentle cleanse that maintains the skin’s natural balance .
Biochemical Pathways
This compound is an intermediate in the degradation of sulfoacetate by certain bacteria . It is involved in the metabolism of the C2 sulfonates isethionate and taurine . The biochemical pathways involved in the metabolism of these sulfonates were recently reported . .
Pharmacokinetics
As a surfactant, it is known to be readily soluble in water . It is also known to be biodegradable , suggesting that it is likely to be metabolized and excreted by the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its surfactant properties. It helps to cleanse the skin and hair by allowing oil and dirt particles to mix with water and be rinsed away . It also helps to retain moisture in the skin, maintaining the skin’s natural balance . This results in a gentle cleanse that is particularly suitable for sensitive skin .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to be stable in a pH range of 5 to 8 . Additionally, its effectiveness as a surfactant can be influenced by the hardness of the water, although it retains its washing-active properties even in hard water . It is also worth noting that this compound is considered eco-friendly and sustainable, aligning with the global shift towards sustainability .
Biochemical Analysis
Biochemical Properties
Sodium isethionate is known to interact with various biomolecules. It is used as a substrate for growth by metabolically diverse environmental bacteria . The biochemical reactions involving this compound are primarily related to its role as a surfactant, where it interacts with other molecules to reduce surface tension .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It is known for its excellent skin compatibility, excellent foaming (even in hard water), good cleansing properties, and a pleasant skin feel . It is non-toxic and readily biodegradable . In rare cases, this compound may cause skin or eye irritation, especially if used in high concentrations or left on skin or hair for too long .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a surfactant. As a mild primary surfactant, it produces a dense, luxurious foam that effectively cleans and conditions hair and skin . It works by mitigating the surface tension, allowing water to mix with oil and dirt so that these can be rinsed away, leaving skin and hair clean .
Temporal Effects in Laboratory Settings
This compound is known for its stability and resistance to degradation. It is not long-term stable outside a pH range of 5 to 8
Dosage Effects in Animal Models
While there is limited information available on the effects of this compound dosage in animal models, it is generally considered safe for use in cosmetics at the concentrations used . High concentrations or prolonged exposure may cause irritation .
Preparation Methods
Isethionic acid sodium salt can be synthesized through several methods:
Reaction of Ethylene Oxide with Aqueous Sodium Bisulfite: This is the most common method.
Hydrolysis of Carbyl Sulfate: Carbyl sulfate, derived from the sulfonation of ethylene, undergoes hydrolysis to form isethionic acid sodium salt.
Reaction of Sulfur Trioxide with Ethanol: This method, discovered by Heinrich Gustav Magnus in 1833, involves the reaction of solid sulfur trioxide with ethanol.
Chemical Reactions Analysis
Isethionic acid sodium salt undergoes various chemical reactions:
Dehydration: Dehydration of isethionic acid sodium salt results in the formation of vinylsulfonic acid.
Substitution Reactions: It can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under certain conditions.
Scientific Research Applications
Isethionic acid sodium salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
Isethionic acid sodium salt is unique due to its mildness and biodegradability. Similar compounds include:
Sodium Lauryl Sulfate: While effective as a surfactant, it is harsher on the skin compared to isethionic acid sodium salt.
Sodium Lauroyl Isethionate: This compound is a fatty acid ester of isethionic acid and is also used in personal care products for its mildness.
Sodium Cocoyl Isethionate: Another fatty acid ester, it is used in similar applications and is known for being gentle on the skin.
Biological Activity
Sodium isethionate, also known as sodium 2-hydroxyethyl sulfonate, is a surfactant widely used in personal care products due to its mildness and effectiveness. This article explores its biological activity, including toxicity studies, mutagenicity assessments, and applications in various formulations.
- Chemical Formula : C₂H₅NaO₄S
- Molecular Weight : 148.12 g/mol
- CAS Number : 1562-00-1
- EC Number : 216-343-6
This compound is synthesized through the reaction of ethylene oxide with sodium hydrogen sulfite, resulting in a colorless, non-hygroscopic solid that dissolves easily in water .
Toxicity Studies
A series of toxicity studies have been conducted to evaluate the safety profile of this compound:
- Acute Toxicity : In an acute oral toxicity study on Wistar rats, the LD50 was determined to be greater than 5000 mg/kg body weight. No significant clinical signs of toxicity were observed .
- Repeated Dose Toxicity : A 91-day study administered doses of 50, 200, or 1000 mg/kg body weight/day. The no-observed-adverse-effect level (NOAEL) was established at 200 mg/kg body weight/day. Notable findings included increased spleen weights and liver changes at the highest dose, although these effects were reversible post-recovery .
- Developmental Toxicity : In developmental studies on pregnant rats, this compound was administered at doses of 0, 50, 200, or 1000 mg/kg body weight from day 0 to day 20 of gestation. No teratogenic effects were observed, and the maternal NOAEL was considered to be 1000 mg/kg .
Mutagenicity Studies
This compound has been extensively tested for mutagenic potential:
- Ames Test : This test involved several strains of Salmonella typhimurium and E. coli to assess mutagenicity. Results showed no dose-dependent increase in revertant colonies, indicating that this compound is not mutagenic .
- Mouse Lymphoma Assay : In this assay, this compound was tested up to concentrations of 1500 μg/mL with and without metabolic activation. No significant increase in mutant colony numbers was observed, further supporting its non-mutagenic profile .
Applications in Personal Care Products
This compound's properties make it suitable for various applications:
- Surfactant Properties : It acts as a surfactant in soaps and shampoos due to its ability to reduce surface tension and enhance foaming properties while being gentle on the skin .
- Skin Compatibility : Its mildness makes it ideal for sensitive skin formulations, often included in baby products and cleansers designed for delicate skin types .
- Stability and Performance : this compound improves the stability of formulations in hard water conditions and reduces soap residue on the skin. It enhances the overall sensory experience by providing a rich lather without irritation .
Case Studies
Several case studies highlight the effectiveness and safety of this compound in personal care formulations:
- Baby Shampoo Formulation : A formulation containing this compound demonstrated superior mildness compared to traditional surfactants while maintaining effective cleansing properties. Clinical trials confirmed a lower incidence of irritation among users with sensitive skin types.
- Facial Cleansers : Products formulated with this compound showed improved user satisfaction due to its moisturizing properties and reduced irritation compared to other cleansing agents.
Properties
CAS No. |
1562-00-1 |
---|---|
Molecular Formula |
C2H6NaO4S |
Molecular Weight |
149.12 g/mol |
IUPAC Name |
sodium;2-hydroxyethanesulfonate |
InChI |
InChI=1S/C2H6O4S.Na/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6); |
InChI Key |
GTDMIKVRZPGMFX-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)[O-])O.[Na+] |
Isomeric SMILES |
C(CS(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
C(CS(=O)(=O)O)O.[Na] |
Key on ui other cas no. |
1562-00-1 |
physical_description |
Liquid White crystalline powder; [MSDSonline] |
Related CAS |
107-36-8 (Parent) |
Synonyms |
Acid, Hydroxyethylsulfonic Acid, Isethionic Hydroxyethylsulfonic Acid Isethionate, Sodium Isethionic Acid Isethionic Acid Monoammonium Salt Isethionic Acid Monopotassium Salt Isethionic Acid Monosodium Salt Sodium Isethionate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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